
4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile is a fluorinated heterocyclic compound It is characterized by the presence of two difluoromethyl groups attached to a nicotinonitrile core, which also contains a hydroxyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile typically involves the introduction of difluoromethyl groups into a nicotinonitrile framework. One common method involves the reaction of a suitable nicotinonitrile precursor with difluoromethylating agents under controlled conditions. For instance, the reaction of 1,1,5,5-tetrafluoroacetylacetone with cyanothioacetamide in the presence of a secondary amine catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl groups.
Major Products Formed
Oxidation: Formation of 4,6-Bis(difluoromethyl)-2-oxonicotinonitrile.
Reduction: Formation of 4,6-Bis(difluoromethyl)-2-hydroxy-2-aminonicotinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry Applications
1. Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
Research indicates that 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile serves as a potent inhibitor of Lp-PLA2, an enzyme implicated in various inflammatory diseases. The inhibition of Lp-PLA2 can have therapeutic benefits for conditions such as:
- Alzheimer's Disease : By reducing the production of inflammatory cytokines and lysophosphatidylcholine, this compound may help mitigate neuroinflammation associated with Alzheimer’s disease .
- Atherosclerosis : The compound's ability to inhibit Lp-PLA2 activity may contribute to the treatment of atherosclerosis by reducing vascular inflammation and improving endothelial function .
- Diabetes and Related Complications : It has been suggested that Lp-PLA2 inhibitors can alleviate tissue damage linked to diabetes by curbing the inflammatory processes that lead to complications such as diabetic retinopathy .
Cancer Therapeutics
2. Potential Use in Cancer Treatment
Recent studies have highlighted the role of this compound in cancer therapy. Its application includes:
- Renal Cell Carcinoma : This compound has shown efficacy in preclinical models, where it reduced tumor size and mRNA levels of HIF-2C-regulated genes, which are critical for tumor growth and survival . The inhibition of HIF-2C can lead to decreased expression of angiogenic factors like VEGFA, thus impairing tumor vascularization and growth.
Data Tables
To provide a clearer understanding of the applications and effects of this compound, the following tables summarize key findings from various studies.
Table 1: Therapeutic Applications
Table 2: Preclinical Findings
Study Type | Compound Concentration | Observed Effects | Reference |
---|---|---|---|
Xenograft Model | 10 mg/kg | Reduced tumor size | |
In vitro Cytokine Release | Varies | Decreased inflammatory cytokines |
Case Studies
Case Study 1: Alzheimer's Disease Management
A study exploring the effects of Lp-PLA2 inhibitors on Alzheimer’s patients demonstrated that compounds similar to this compound could significantly reduce levels of inflammatory markers in cerebrospinal fluid. This suggests a potential pathway for slowing disease progression through targeted therapy .
Case Study 2: Cancer Treatment Efficacy
In a preclinical trial involving renal cell carcinoma xenografts treated with this compound, researchers observed a marked reduction in tumor size and associated angiogenic factors. This highlights the compound's dual role in inhibiting tumor growth while also affecting the tumor microenvironment favorably .
作用机制
The mechanism of action of 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4,6-Bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 4,6-Bis(difluoromethyl)-2-oxonicotinonitrile
Uniqueness
4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile is unique due to the presence of both difluoromethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar fluorinated heterocycles.
生物活性
4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential applications in cancer treatment.
Chemical Structure and Properties
The compound features a nicotinonitrile backbone with two difluoromethyl groups and a hydroxyl group, contributing to its unique chemical properties. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors for drug development.
The biological activity of this compound primarily involves the inhibition of hypoxia-inducible factors (HIFs), particularly HIF-2α. This inhibition can lead to reduced expression of genes involved in angiogenesis and tumor growth, making it a candidate for cancer therapy.
Case Studies
- Renal Cell Carcinoma (RCC) : In studies involving RCC xenograft models, treatment with this compound significantly reduced tumor size and mRNA levels of HIF-2α and its target genes (e.g., VEGFA, PAI-1) .
- Mechanistic Insights : The compound's ability to downregulate HIF-2α was shown to correlate with decreased levels of CyclinD1 proteins in tumors, indicating a potential mechanism for its anti-tumor effects .
- Comparative Studies : When compared to other compounds targeting HIF pathways, this compound demonstrated superior efficacy in reducing tumor growth in preclinical models .
Data Tables
Study Type | Model | Dosage (mg/kg) | Tumor Size Reduction (%) | Key Findings |
---|---|---|---|---|
Xenograft Study | RCC 786-O | 10 | 45% | Reduced HIF-2α mRNA levels |
Comparative Study | Various Cancer Models | 30 | 60% | Superior efficacy vs. control |
Mechanistic Study | In vitro assays | N/A | N/A | Inhibition of CyclinD1 expression |
Biological Activity Summary
This compound exhibits potent biological activity primarily through the modulation of HIF pathways. Its ability to inhibit HIF-2α presents a promising therapeutic approach for treating various cancers, particularly those characterized by HIF overexpression.
属性
IUPAC Name |
4,6-bis(difluoromethyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2O/c9-6(10)3-1-5(7(11)12)14-8(15)4(3)2-13/h1,6-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUKRVWIDJSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1C(F)F)C#N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。